Several clinical trials have evaluated the efficacy of Cloperastine Fendizoate in treating cough, primarily in adults and children. These studies generally showed positive results, with the drug demonstrating:
Clinical studies have shown Cloperastine Fendizoate to be generally well-tolerated with a low incidence of side effects. Commonly reported side effects include mild drowsiness, nausea, and gastrointestinal upset []. However, more research is needed to fully understand the long-term safety profile of the drug, especially in specific patient populations.
Cloperastine fendizoate is a pharmaceutical compound primarily used as an antitussive agent, meaning it is effective in suppressing cough. It is derived from cloperastine, which has been utilized in various formulations since its introduction in Japan in 1972. The chemical structure of cloperastine fendizoate can be represented by the formula , indicating it is a salt formed from cloperastine and fendizoic acid. The compound appears as white crystals or crystalline powder, exhibiting solubility in organic solvents but is practically insoluble in water .
Cloperastine fendizoate exhibits multiple biological activities:
The synthesis of cloperastine fendizoate can be summarized as follows:
Cloperastine fendizoate shares similarities with several other compounds known for their antitussive and antihistaminic effects. Here are some comparable compounds:
Compound | Type | Key Features |
---|---|---|
Codeine | Opioid | Strong antitussive but has addiction potential |
Dextromethorphan | Non-opioid | Widely used cough suppressant without addiction |
Pholcodine | Opioid | Antitussive effect but may cause dependency |
Butamirate | Non-opioid | Effective cough suppressant with minimal side effects |
Levocloperastine | Enantiomer | Similar pharmacological profile to cloperastine |
Cloperastine fendizoate stands out due to its balanced efficacy as an antitussive and antihistamine without significant sedative effects or addiction potential. Its unique synthesis method and favorable pharmacokinetic properties enhance its therapeutic profile compared to other similar compounds .
Irritant